n-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone to form a quinoxaline intermediate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to produce quinoxaline sulfonyl chloride. Finally, the quinoxaline sulfonyl chloride reacts with 3-phenoxyphenylamine under solvent-free conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using ethanol as a solvent and avoiding catalysts, are preferred to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/AKT signaling pathway. By inhibiting PI3K, the compound can induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylamino-quinoxalin-2-yl)-benzenesulfonamide: Another quinoxaline derivative with similar PI3K inhibitory activity.
4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide: Known for its antiviral properties.
Uniqueness
N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide stands out due to its unique combination of a phenoxyphenyl group and a quinoxaline core, which enhances its binding affinity and specificity for PI3K. This makes it a promising candidate for further development in anticancer therapies .
Properties
Molecular Formula |
C26H20N4O3S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[3-(3-phenoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H20N4O3S/c31-34(32,22-14-5-2-6-15-22)30-26-25(28-23-16-7-8-17-24(23)29-26)27-19-10-9-13-21(18-19)33-20-11-3-1-4-12-20/h1-18H,(H,27,28)(H,29,30) |
InChI Key |
GJACCJIZFNBKQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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